molecular formula C15H12O5 B13394541 3,5,7-Trihydroxyflavanone; Dihydrogalangin

3,5,7-Trihydroxyflavanone; Dihydrogalangin

Cat. No.: B13394541
M. Wt: 272.25 g/mol
InChI Key: SUYJZKRQHBQNCA-UHFFFAOYSA-N
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Description

. This compound is characterized by its phenolic structure, which contributes to its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of 1,3,5-trimethoxybenzene as a starting material, followed by Friedel–Crafts acylation and selective demethylation . Another method uses m-trihydroxybenzene, which undergoes acetylation, Fries rearrangement, and methylation to protect phenolic hydroxyl groups . These methods are efficient and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of 3,5,7-Trihydroxyflavanone typically involves the extraction of the compound from natural sources such as citrus fruits and other plants. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization . These methods ensure the high purity and yield of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trihydroxyflavanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the flavanone into its corresponding flavone.

    Reduction: The compound can be reduced to form dihydroflavonols.

    Substitution: Various substituents can be introduced at different positions on the flavanone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYJZKRQHBQNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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